![molecular formula C19H31NO3 B2408268 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 838871-27-5](/img/structure/B2408268.png)
1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol, also known as TROLOX, is a synthetic analogue of vitamin E. It is a potent antioxidant that has been widely used in scientific research due to its ability to scavenge free radicals and protect cells from oxidative damage.
科学研究应用
1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol has been extensively used in scientific research due to its ability to scavenge free radicals and protect cells from oxidative damage. It has been used in various fields of research, including biochemistry, pharmacology, and toxicology. 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol has been shown to protect cells from oxidative stress-induced damage, reduce inflammation, and improve mitochondrial function.
作用机制
1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol acts as an antioxidant by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing them from causing damage to cells. 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol also has the ability to regenerate other antioxidants, such as vitamin C and glutathione, which further enhances its antioxidant activity.
Biochemical and Physiological Effects:
1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol has been shown to have a variety of biochemical and physiological effects. It can protect cells from oxidative stress-induced damage, reduce inflammation, and improve mitochondrial function. 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol has also been shown to have neuroprotective effects and can improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of using 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol in lab experiments is its potent antioxidant activity. This makes it useful in studying oxidative stress-induced damage in cells and tissues. However, one limitation of using 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol is that it may not accurately reflect the effects of natural antioxidants in vivo.
未来方向
There are several future directions for research on 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol has also been shown to have anti-cancer properties, and further research in this area may lead to the development of new cancer therapies. Additionally, research on the pharmacokinetics and pharmacodynamics of 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol may help to optimize its use in both research and clinical settings.
Conclusion:
In conclusion, 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol is a potent antioxidant that has been widely used in scientific research due to its ability to scavenge free radicals and protect cells from oxidative damage. It has a variety of biochemical and physiological effects and has been used in various fields of research. While 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol has several advantages for lab experiments, there are also limitations to its use. Further research on 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol may lead to the development of new therapies for a variety of diseases.
合成方法
1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol can be synthesized by the reaction of 2,6-di-tert-butylphenol with 3-chloro-1,2-propanediol in the presence of a base. The resulting intermediate is then reacted with 2-methylphenol to yield 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol.
属性
IUPAC Name |
1-[2-hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3/c1-14-8-6-7-9-17(14)23-13-16(22)12-20-18(2,3)10-15(21)11-19(20,4)5/h6-9,15-16,21-22H,10-13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSJBBSTVSPUQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C(CC(CC2(C)C)O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[3-(3-methylthiophen-2-yl)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2408186.png)
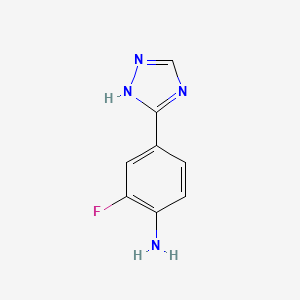

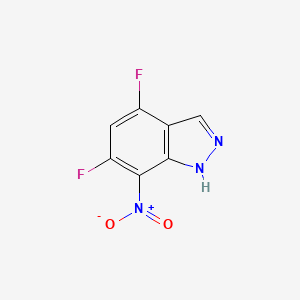
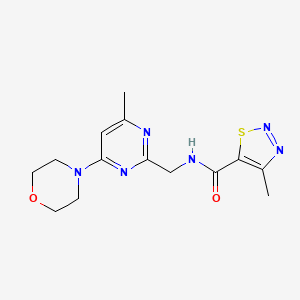
![Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate](/img/structure/B2408195.png)
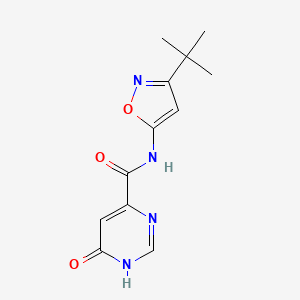
![2-Chloro-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]propanamide](/img/structure/B2408198.png)

![N-cyclohexyl-2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2408200.png)
![5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone](/img/structure/B2408201.png)
![Methyl 6-tert-butyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2408203.png)
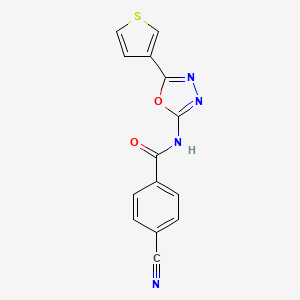
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide hydrochloride](/img/structure/B2408205.png)